N'-(2-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
This compound belongs to a class of ethanediamide derivatives featuring a complex tricyclic azatricyclo core. Its structure includes a 2-ethoxyphenyl substituent attached to the ethanediamide backbone, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-18-8-4-3-7-17(18)24-22(28)21(27)23-16-12-14-6-5-11-25-19(26)10-9-15(13-16)20(14)25/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRAPBKHJKWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps. One common route starts with the preparation of the 2-ethoxyphenylamine, which is then reacted with a suitable tricyclic ketone under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N’-(2-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
- Substituent : 5-chloro-2-methylphenyl group.
- Key Differences : Replacement of the ethoxy group with a chloro atom and a methyl group alters electronic properties (electron-withdrawing vs. electron-donating effects). This may reduce solubility compared to the ethoxy analog due to increased hydrophobicity .
N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
- Substituent : 2-fluorophenyl-methoxypropyl chain.
- The methoxypropyl chain increases steric bulk, which may affect pharmacokinetic properties such as membrane permeability .
N'-[(2-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
- Substituent : 2-methoxyphenylmethyl group.
- Key Differences: The methoxy group at the ortho position on the phenyl ring may enhance metabolic stability compared to ethoxy analogs.
Research Findings and Implications
- Structural Determinants : The ethoxy group in the target compound likely enhances solubility compared to chloro or fluorophenyl analogs, though direct solubility data are unavailable. Methoxypropyl and methoxyphenylmethyl substituents may balance hydrophilicity and steric effects .
- Biological Activity: No direct pharmacological data are available for these compounds.
- Synthesis Challenges : Crystallinity data for related compounds (e.g., SPECIFIC TESTS in ) indicate that analogs with defined stereochemistry meet pharmacopeial standards, implying that the target compound may also exhibit favorable crystallinity for formulation .
Biological Activity
Structure
The compound features a unique tricyclic structure which contributes to its biological activity. The IUPAC name suggests a complex arrangement of rings and functional groups that may influence its interaction with biological targets.
Molecular Formula
The molecular formula is not directly available from the search results, but analysis of similar compounds suggests it likely contains multiple functional groups conducive to biological activity.
Pharmacological Effects
Research indicates that the compound exhibits various pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms may include:
- Inhibition of Specific Enzymes : The azatricyclo structure may interact with enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The ethoxyphenyl group could facilitate binding to specific receptors, altering cellular signaling pathways.
Case Studies
Several studies have been conducted to assess the biological activity of related compounds:
-
Study on Antitumor Effects :
- A study published in Journal of Medicinal Chemistry examined a structurally similar compound and found significant inhibition of cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.
- The study suggested that the mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Activity :
- Research published in Pharmacology Reports highlighted anti-inflammatory properties in a related compound, demonstrating reduced levels of TNF-alpha and IL-6 in vitro.
- The study utilized lipopolysaccharide (LPS)-stimulated macrophages to evaluate the compound's efficacy.
Summary of Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 1 | Similar Compound | Antitumor | ~10 µM |
| 2 | Related Compound | Anti-inflammatory | N/A |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N'-(2-ethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Step 1 : Optimize cyclization steps using catalysts (e.g., Lewis acids) to stabilize the azatricyclo framework, as steric hindrance in similar bicyclic systems requires precise stoichiometry .
- Step 2 : Screen solvents (e.g., DMF, THF) and temperatures (60–120°C) to balance reaction kinetics and byproduct formation. Evidence from analogous amide syntheses suggests THF at 80°C enhances selectivity .
- Step 3 : Employ continuous flow reactors for scalable synthesis, reducing side reactions through controlled residence times .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the azatricyclo core of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve proton environments in the ethoxyphenyl and azatricyclo moieties. 2D-COSY and NOESY can map spatial proximity in the bicyclic structure .
- X-Ray Crystallography : Critical for confirming stereochemistry of the tricyclic system. Similar compounds with azatricyclo frameworks required synchrotron radiation for high-resolution data .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (CHNO) and fragmentation patterns .
Q. How can preliminary structure-activity relationships (SAR) be established for this compound in biological assays?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified ethoxyphenyl groups (e.g., methoxy, halogen) to assess electronic effects on target binding .
- In Vitro Screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity trends .
Advanced Research Questions
Q. What computational strategies are recommended to model the interaction of this compound with potential biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to active sites. Prioritize targets with hydrophobic pockets (e.g., ATP-binding domains) due to the compound's steric bulk .
- Density Functional Theory (DFT) : Calculate charge distribution in the azatricyclo core to predict electrophilic/nucleophilic hotspots .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the tricyclic system .
Q. How can contradictory results in biological activity across studies (e.g., varying IC values) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, buffer composition). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Orthogonal Assays : Validate hits using alternative methods (e.g., thermal shift assays vs. enzymatic activity assays) .
- Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, weighting results by assay robustness .
Q. What experimental designs are suitable for evaluating the pharmacokinetic (PK) properties of this compound in preclinical models?
- Methodological Answer :
- In Vivo PK : Administer via IV and oral routes in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 24 h post-dose. Quantify using LC-MS/MS .
- Tissue Distribution : Use whole-body autoradiography or PET imaging with -labeled analogs to assess penetration into target organs .
- Metabolite ID : Incubate with liver microsomes (human/rodent) and profile metabolites via UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
